An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
CAS Number: 339-58-2
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a pivotal building block in modern medicinal chemistry. Its unique structural features, combining an α-amino ketone with a trifluoromethyl-substituted phenyl ring, make it a versatile precursor for a range of complex molecular architectures with significant therapeutic potential. This document delves into its chemical and physical properties, outlines robust synthetic protocols, discusses its reactivity, and explores its applications in the synthesis of advanced pharmaceutical intermediates.
Core Compound Profile
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous and polar organic solvents, facilitating its use in a variety of reaction conditions.[1][2] The trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, which can impart favorable pharmacokinetic characteristics to the resulting drug candidates.[2]
Table 1: Physicochemical Properties of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 339-58-2 | [2][3] |
| Molecular Formula | C₉H₈F₃NO·HCl | [1] |
| Molecular Weight | 239.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 133-136 °C | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Storage | Store in a cool, dry place, tightly sealed. Moisture sensitive. | [1] |
Synthesis and Manufacturing
The synthesis of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is most effectively achieved through a two-step process commencing with the α-bromination of 4-(trifluoromethyl)acetophenone, followed by the introduction of the amino group. The Delépine reaction is a well-established and reliable method for the latter transformation, offering high yields and operational simplicity.[4][5]
Step 1: Synthesis of the α-Bromo Ketone Precursor
The initial step involves the selective bromination of 4-(trifluoromethyl)acetophenone at the α-position. This electrophilic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.
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Caption: Synthesis of the key intermediate, 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone
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To a solution of 4-(trifluoromethyl)acetophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform, add N-bromosuccinimide (1.05 equivalents).
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Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.
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The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validating System: The purity of the intermediate should be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic singlet for the α-bromomethylene protons (CH₂Br) is expected to appear around δ 4.47 ppm in the ¹H NMR spectrum.[6]
Step 2: Amination via the Delépine Reaction
The Delépine reaction provides an efficient pathway to primary amines from alkyl halides.[4][5] It involves the reaction of the α-bromo ketone with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine hydrochloride.[5][7]
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Caption: The Delépine reaction for the synthesis of the target compound.
Experimental Protocol: Delépine Reaction
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Dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform or another suitable solvent.
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Add hexamethylenetetramine (1.1 equivalents) to the solution and stir the mixture at room temperature. The formation of the quaternary ammonium salt often results in a precipitate.
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After the reaction is complete (monitored by TLC), filter the quaternary ammonium salt and wash it with the solvent.
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Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux. The hydrolysis of the salt will proceed to yield the primary amine hydrochloride.
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Upon completion of the hydrolysis, cool the reaction mixture. The product, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, will precipitate.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Causality Behind Experimental Choices: The use of chloroform in the salt formation step is advantageous as the starting materials are soluble while the product salt often precipitates, driving the reaction to completion.[7] The subsequent acidic hydrolysis in ethanol is a standard and effective method for cleaving the hexamethylenetetramine complex to liberate the primary amine.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectral data can be inferred from its structure and data from analogous compounds.
Table 2: Representative Analytical Data for Structural Verification
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the δ 7.5-8.2 ppm region (two doublets). A singlet for the α-aminomethylene protons (CH₂NH₂) shifted downfield due to the adjacent carbonyl and ammonium groups. A broad singlet for the ammonium protons (-NH₃⁺). |
| ¹³C NMR | A signal for the carbonyl carbon around δ 190 ppm. Signals for the aromatic carbons, including the trifluoromethyl-substituted carbon and the quaternary carbon of the CF₃ group. A signal for the α-aminomethylene carbon. |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for the free base (C₉H₈F₃NO) at m/z 204.06. |
| IR Spectroscopy | Characteristic peaks for the C=O stretch (around 1680-1700 cm⁻¹), N-H bending and stretching vibrations of the primary ammonium salt, and C-F stretching vibrations. |
Note: Researchers should acquire experimental data to verify the structure and purity of their synthesized or purchased material. A Certificate of Analysis, often including an HPLC purity assessment, should be requested from commercial suppliers.[1]
Applications in Drug Discovery and Development
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. The α-amino ketone moiety is a versatile functional group that can participate in numerous cyclization and condensation reactions to form scaffolds such as imidazoles, pyrazines, and other nitrogen-containing heterocycles.
While specific, publicly disclosed drug syntheses utilizing this exact intermediate are not extensively documented, its structural motifs are present in numerous biologically active molecules. The trifluoromethylphenyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The α-amino ketone functionality is a precursor to β-amino alcohols, a structural class found in many adrenergic receptor agonists and antagonists.
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Caption: Synthetic utility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
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Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive.[1]
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Toxicity: While detailed toxicological data is limited, it is considered to have low toxicity. However, ingestion and inhalation should be avoided.[1]
Conclusion
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis, coupled with the unique reactivity of the α-amino ketone moiety and the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for the construction of novel and complex bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering scientists to effectively utilize this key building block in their research endeavors.
References
- 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. (n.d.).
-
2-aMino-1-(4-(trifluoroMethyl)phenyl)ethanone hydrochloride. (n.d.). ChemBK. Retrieved from [Link]
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). The Royal Society of Chemistry.
- A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)
-
Delépine reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. (2025). Benchchem.
-
Delépine Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Gabriel Synthesis. (2020, April 15). Chemistry Steps. Retrieved from [Link]
-
Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Delépine Amine Synthesis Method. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 2. CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phen… [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Delepine reaction [organic-chemistry.org]
